Cas no 220965-34-4 (1-(6-methyl-2-pyridinyl)-1H-Imidazole-4-carboxylic acid methyl ester)

1-(6-methyl-2-pyridinyl)-1H-Imidazole-4-carboxylic acid methyl ester 化学的及び物理的性質
名前と識別子
-
- 1-(6-methyl-2-pyridinyl)-1H-Imidazole-4-carboxylic acid methyl ester
- 220965-34-4
- methyl 1-(6-methylpyridin-2-yl)imidazole-4-carboxylate
- Oprea1_340870
- CS-0361691
- HMS2699M07
- AKOS005070604
- Methyl 1-(6-methylpyridin-2-yl)-1H-imidazole-4-carboxylate
- 5P-703
- MLS000720931
- VIA96534
- MFCD02082748
- CHEMBL1451918
- Bionet2_000685
- HMS1365P03
- Methyl1-(6-methylpyridin-2-yl)-1H-imidazole-4-carboxylate
- methyl 1-(6-methyl-2-pyridinyl)-1H-imidazole-4-carboxylate
- SMR000335491
-
- MDL: MFCD02082748
- インチ: InChI=1S/C11H11N3O2/c1-8-4-3-5-10(13-8)14-6-9(12-7-14)11(15)16-2/h3-7H,1-2H3
- InChIKey: YGMATZMQQHWPSX-UHFFFAOYSA-N
- ほほえんだ: CC1=NC(=CC=C1)N2C=C(N=C2)C(=O)OC
計算された属性
- せいみつぶんしりょう: 217.085126602g/mol
- どういたいしつりょう: 217.085126602g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 16
- 回転可能化学結合数: 3
- 複雑さ: 260
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.5
- トポロジー分子極性表面積: 57Ų
じっけんとくせい
- ゆうかいてん: 186-189°C
1-(6-methyl-2-pyridinyl)-1H-Imidazole-4-carboxylic acid methyl ester 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Apollo Scientific | OR32897-1g |
Methyl 1-(6-methylpyridin-2-yl)-1H-imidazole-4-carboxylate |
220965-34-4 | 95% | 1g |
£300.00 | 2024-05-23 | |
Apollo Scientific | OR32897-5g |
Methyl 1-(6-methylpyridin-2-yl)-1H-imidazole-4-carboxylate |
220965-34-4 | 95% | 5g |
£840.00 | 2023-08-31 | |
abcr | AB158276-5g |
Methyl 1-(6-methyl-2-pyridinyl)-1H-imidazole-4-carboxylate; . |
220965-34-4 | 5g |
€1349.00 | 2025-02-13 | ||
A2B Chem LLC | AI73095-5g |
methyl 1-(6-methylpyridin-2-yl)-1H-imidazole-4-carboxylate |
220965-34-4 | >95% | 5g |
$1328.00 | 2024-04-20 | |
A2B Chem LLC | AI73095-10g |
methyl 1-(6-methylpyridin-2-yl)-1H-imidazole-4-carboxylate |
220965-34-4 | >95% | 10g |
$2392.00 | 2024-04-20 | |
A2B Chem LLC | AI73095-1g |
methyl 1-(6-methylpyridin-2-yl)-1H-imidazole-4-carboxylate |
220965-34-4 | >95% | 1g |
$540.00 | 2024-04-20 | |
Chemenu | CM309220-5g |
Methyl 1-(6-methylpyridin-2-yl)-1H-imidazole-4-carboxylate |
220965-34-4 | 95% | 5g |
$556 | 2022-06-11 | |
abcr | AB158276-5 g |
Methyl 1-(6-methyl-2-pyridinyl)-1H-imidazole-4-carboxylate; . |
220965-34-4 | 5 g |
€1,349.00 | 2023-07-20 | ||
Matrix Scientific | 044848-500mg |
Methyl 1-(6-methyl-2-pyridinyl)-1H-imidazole-4-carboxylate, >95% |
220965-34-4 | >95% | 500mg |
$362.00 | 2023-09-09 | |
Matrix Scientific | 044848-1g |
Methyl 1-(6-methyl-2-pyridinyl)-1H-imidazole-4-carboxylate, >95% |
220965-34-4 | >95% | 1g |
$454.00 | 2023-09-09 |
1-(6-methyl-2-pyridinyl)-1H-Imidazole-4-carboxylic acid methyl ester 関連文献
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Hualin Xiong,Guangbin Cheng,Zaichao Zhang,Hongwei Yang New J. Chem., 2019,43, 7784-7789
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Yue-Jian Liang,Zhi-Wen Zhao,Yun Geng,Qing-Qing Pan,Hao-Yu Gu,Liang Zhao,Min Zhang,Shui-Xing Wu New J. Chem., 2020,44, 9767-9774
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Jian Jiao,Johanna Kanellopoulos,Wei Wang,Siddharth S. Ray,Hans Foerster,Dieter Freude,Michael Hunger Phys. Chem. Chem. Phys., 2005,7, 3221-3226
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Chaoyang Ge,Wenhao Zhai,Cheng Tian,Shiqi Zhao,Tong Guo,Shuren Sun,Weixi Chen,Guangzhao Ran RSC Adv., 2019,9, 16779-16783
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H. V. Rasika Dias,Himashinie V. K. Diyabalanage,Mukunda M. Ghimire,Joshua M. Hudson,Devaborniny Parasar,Chammi S. Palehepitiya Gamage,Shan Li,Mohammad A. Omary Dalton Trans., 2019,48, 14979-14983
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7. Calcium sulfate hemihydrate whisker reinforced polyvinyl alcohol with improved shape memory effect†Wenpeng Zhao,Chuanhui Gao,Hongfei Sang,Jun Xu,Chuanxing Wang,Yumin Wu RSC Adv., 2016,6, 52982-52986
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8. Branched dimerization of Tat peptide improves permeability to HeLa and hippocampal neuronal cells†I. Abrrey Monreal,Qian Liu,Katherine Tyson,Tyler Bland,Doralyn S. Dalisay,Erin V. Adams,Gary A. Wayman,Hector C. Aguilar,Jonel P. Saludes Chem. Commun., 2015,51, 5463-5466
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Daoyang Chen,Xiaojing Shen,Liangliang Sun Analyst, 2017,142, 2118-2127
1-(6-methyl-2-pyridinyl)-1H-Imidazole-4-carboxylic acid methyl esterに関する追加情報
1-(6-methyl-2-pyridinyl)-1H-Imidazole-4-carboxylic acid methyl ester (CAS No. 220965-34-4): A Comprehensive Overview
1-(6-methyl-2-pyridinyl)-1H-Imidazole-4-carboxylic acid methyl ester (CAS No. 220965-34-4) is a versatile compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, often referred to by its systematic name, is a methyl ester derivative of an imidazole carboxylic acid, which is substituted with a 6-methylpyridine moiety. The unique structural features of this compound make it a valuable candidate for various applications, particularly in the development of novel therapeutic agents.
The chemical structure of 1-(6-methyl-2-pyridinyl)-1H-Imidazole-4-carboxylic acid methyl ester consists of an imidazole ring linked to a pyridine ring through a methylene bridge, with a carboxylic acid methyl ester group attached to the imidazole ring. This arrangement provides the molecule with several functional groups that can participate in various chemical reactions and interactions, making it an attractive target for synthetic and biological studies.
In recent years, the study of 1-(6-methyl-2-pyridinyl)-1H-Imidazole-4-carboxylic acid methyl ester has been driven by its potential as a lead compound in drug discovery. Research has shown that this compound exhibits promising biological activities, including anti-inflammatory, anti-cancer, and neuroprotective properties. These findings have sparked interest in exploring its mechanisms of action and potential therapeutic applications.
One of the key areas of research involving 1-(6-methyl-2-pyridinyl)-1H-Imidazole-4-carboxylic acid methyl ester is its anti-inflammatory activity. Studies have demonstrated that this compound can effectively inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, which are known to play crucial roles in the pathogenesis of various inflammatory diseases. This property makes it a potential candidate for the development of new anti-inflammatory drugs.
In addition to its anti-inflammatory effects, 1-(6-methyl-2-pyridinyl)-1H-Imidazole-4-carboxylic acid methyl ester has also shown promising anti-cancer properties. Preclinical studies have indicated that this compound can induce apoptosis in cancer cells and inhibit tumor growth by targeting specific signaling pathways involved in cell proliferation and survival. These findings suggest that it could be further developed as an anticancer agent for use in combination therapies or as a standalone treatment.
The neuroprotective effects of 1-(6-methyl-2-pyridinyl)-1H-Imidazole-4-carboxylic acid methyl ester have also been investigated. Research has shown that this compound can protect neurons from oxidative stress and prevent neurodegeneration, which are common features in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. These neuroprotective properties make it a potential candidate for the development of new treatments for these debilitating conditions.
The pharmacokinetic properties of 1-(6-methyl-2-pyridinyl)-1H-Imidazole-4-carboxylic acid methyl ester have been studied to understand its behavior in biological systems. Studies have shown that this compound has good oral bioavailability and favorable pharmacokinetic profiles, which are essential for its potential use as a therapeutic agent. Additionally, its stability under physiological conditions and its ability to cross the blood-brain barrier have been evaluated, providing valuable insights into its suitability for various applications.
The synthetic routes for preparing 1-(6-methyl-2-pyridinyl)-1H-Imidazole-4-carboxylic acid methyl ester have been extensively studied and optimized. Various methods have been developed to synthesize this compound efficiently, including multistep reactions involving coupling reactions, cyclizations, and esterifications. These synthetic strategies have enabled researchers to produce high yields of pure product, facilitating further studies on its biological activities and potential applications.
In conclusion, 1-(6-methyl-2-pyridinyl)-1H-Imidazole-4-carboxylic acid methyl ester (CAS No. 220965-34-4) is a promising compound with diverse biological activities and potential therapeutic applications. Its unique chemical structure and favorable pharmacokinetic properties make it an attractive candidate for further research and development in the fields of medicinal chemistry and pharmaceutical sciences. Ongoing studies are expected to uncover more about its mechanisms of action and pave the way for its use in novel therapeutic strategies.
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